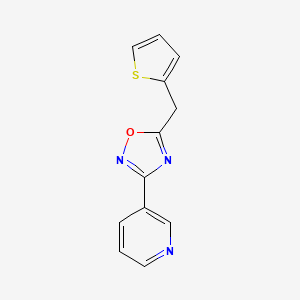
3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring, a thiophene ring, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.
Aplicaciones Científicas De Investigación
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate, which is then cyclized using reagents such as hydrazine hydrate . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole stands out due to its unique combination of pyridine, thiophene, and oxadiazole rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Propiedades
IUPAC Name |
3-pyridin-3-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-3-9(8-13-5-1)12-14-11(16-15-12)7-10-4-2-6-17-10/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCGXVSWOLZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001009.png)
![N-[3-(4-ethoxyphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4001011.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4001016.png)
![N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4001019.png)
![1-{4-[4-(benzyloxy)phenoxy]butyl}piperidine oxalate](/img/structure/B4001023.png)
![2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine](/img/structure/B4001027.png)
![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001041.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4001048.png)
![10-bromo-6-(3-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4001052.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4001073.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001077.png)
![1-[2-[2-(4-Chloro-3-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001092.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate](/img/structure/B4001103.png)
![1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4001109.png)
